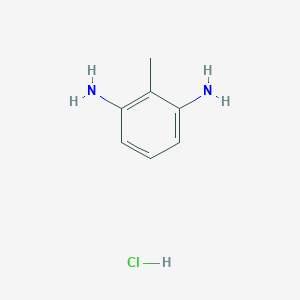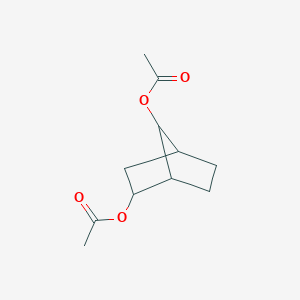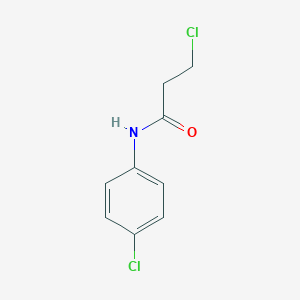
3-chloro-N-(4-chlorophenyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl propanamide derivatives involves reactions such as reductive amination, where 1-(3-Chlorophenyl)piperazine hydrochloride reacts with 3-chloropropanal in ethanol . Another derivative is synthesized by reacting dibenzoylacetic acid-N-carboxyethylamide with 3,4-dichloroaniline . Additionally, the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride yields a chlorine-containing ibuprofen derivative . These methods demonstrate the versatility in synthesizing chlorophenyl propanamide derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For instance, one derivative crystallizes in the monoclinic crystal system with P 21/c point group . Another study reports the crystal structure of a diazo derivative in the monoclinic space group P21/c . These analyses provide detailed information on the geometry and conformation of the molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are explored through computational and experimental methods. Density Functional Theory (DFT) calculations are used to predict electronic properties, such as HOMO-LUMO energy gaps, which are indicative of chemical reactivity and stability . Theoretical parameters are compared with experimental results, showing good agreement . Additionally, the biological activity of some derivatives is assessed, revealing potential against specific proteins or as herbicides .
Applications De Recherche Scientifique
Nonlinear Optical Materials
A significant application of similar compounds, such as N-(2-chlorophenyl)-(1-propanamide), is in the field of organic electro-optic and nonlinear optical materials. These materials have been synthesized and characterized using various techniques like UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) capabilities of these crystals, a key nonlinear optical property, were measured using ND:YAG lasers (Prabhu & Rao, 2000).
Crystal Growth and Characterization
The growth of single crystals of similar compounds, for instance, N-(2-chlorophenyl)-(1-propanamide), by slow evaporation techniques has been documented. These crystals, characterized by their transparency and optimal dimensions, were further analyzed using techniques such as UV-Vis, IR, NMR, and XRD. The findings contribute to the understanding of crystal growth processes and properties relevant to various scientific applications (Prabhu et al., 2001).
Synthesis and Characterization of Derivatives
Studies have been conducted on the synthesis and characterization of various derivatives of similar compounds, such as N-Benzyl-3-[(Chlorophenyl) Amino]propanamides. These studies involve detailed structural analysis through spectroscopic techniques and the exploration of potential applications in various fields (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Research has been conducted on the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing similar structural elements. These studies involve the synthesis of compounds and testing their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Baranovskyi et al., 2018).
Structural and Optical Properties
Studies on the structural and dielectric properties of similar compounds, such as N-(2 chlorophenyl)-(1-propanamide), have been undertaken. These studies include analysis of crystal structure, vibrational assignments, optical transmission, band gap determination, and laser damage threshold, providing insights valuable in the field of material science (Srinivasan et al., 2006).
Environmental Impact Studies
Research has also focused on the environmental impact of derivatives of similar compounds, like propanil N-(3,4-dichlorophenyl)propanamide, in agricultural settings. Studies include examining the concentrations in soil and water, as well as the accumulation in plant tissues, providing important data on environmental safety and the ecological impact of these compounds (Perera, Burleigh, & Davis, 1999).
Propriétés
IUPAC Name |
3-chloro-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYWNFRAYYHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872865 | |
| Record name | 3-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chlorophenyl)propanamide | |
CAS RN |
19314-16-0 | |
| Record name | Propionanilide, 3,4'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019314160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



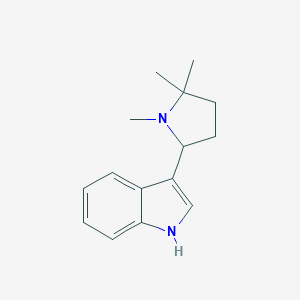
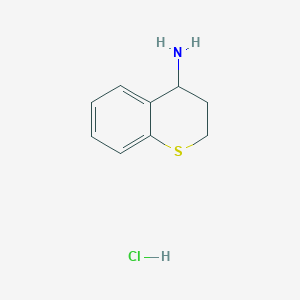
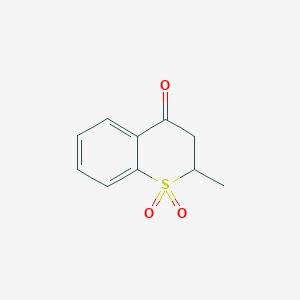
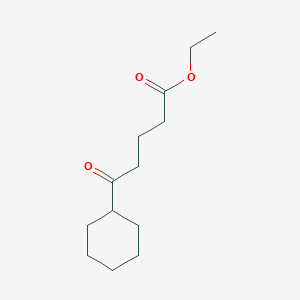
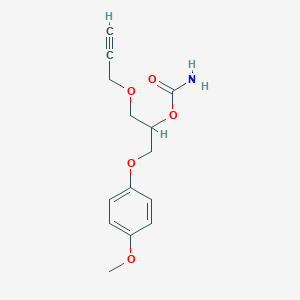
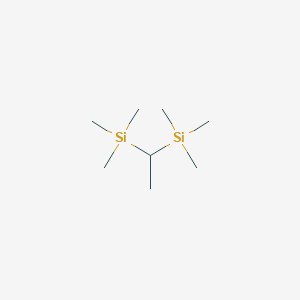
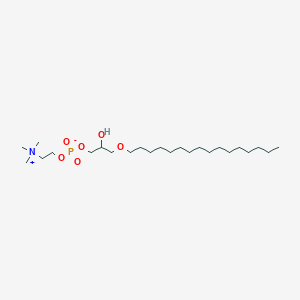
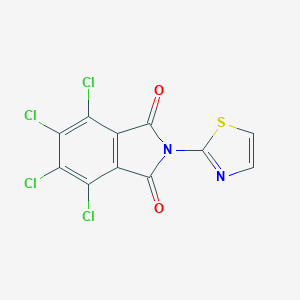
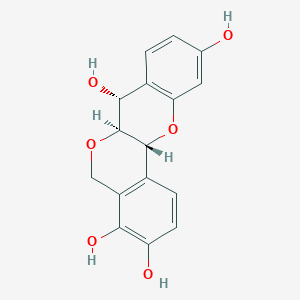
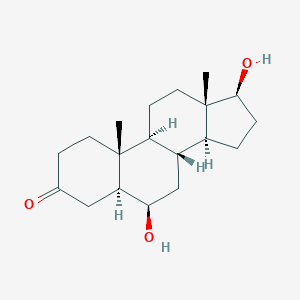
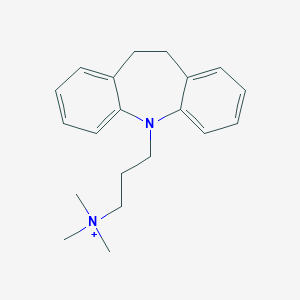
![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)
